molecular formula C11H10N2O B8427798 7-methyl-2-Quinolinecarboxamide

7-methyl-2-Quinolinecarboxamide

Cat. No.: B8427798
M. Wt: 186.21 g/mol
InChI Key: GDFQJMOYWRDKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-Quinolinecarboxamide is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the amide group in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-Quinolinecarboxamide typically involves the amidation of 7-Methylquinoline-2-carboxylic acid. This can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-methyl-2-Quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce 7-Methylquinoline-2-carboxylic acid amine.

Scientific Research Applications

7-methyl-2-Quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 7-methyl-2-Quinolinecarboxamide is unique due to the presence of both the methyl group and the carboxylic acid amide group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

7-methylquinoline-2-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-2-3-8-4-5-9(11(12)14)13-10(8)6-7/h2-6H,1H3,(H2,12,14)

InChI Key

GDFQJMOYWRDKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the amine 4 (1.0 mg, 1.9 μmol, 1.0 equiv) in dichloromethane (0.1 mL) was added to 7-methylquinoline-2-carboxylic acid (2.8 μmol, 1.5 equiv) and 1-hydroxybenzotriazole (0.44 mg, 3.2 μmol, 1.7 equiv) in a vial at 23° C. The solution was stirred for 5 min, then N-cyclohexylcarbodiimide-N′-propyloxymethyl polystyrene (Argonaut Technologies, 1.13 mmol/g, 3.4 mg, 3.8 μmol, 2.0 equiv) was added in one portion at 23° C. The reaction mixture was stirred gently at 23° C. under an argon atmosphere for 16 h. PS-Trisamine (Argonaut Technologies, 4.71 mmol/g, 2.0 mg, 9.5 μmol, 5.0 equiv) was then added in one portion and the reaction mixture was stirred for a further 2 h. The mixture was filtered through Celite (0.5 cm) and concentrated in vacuo to give the 7-methylquinoline-2-carboxylic acid amide derivative (1.2 mg, 95%) as an off-white solid.
Name
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
2.8 μmol
Type
reactant
Reaction Step One
Quantity
0.44 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-cyclohexylcarbodiimide-N′-propyloxymethyl polystyrene
Quantity
3.4 mg
Type
reactant
Reaction Step Two
Quantity
2 mg
Type
reactant
Reaction Step Three

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